molecular formula C9H15N3O2 B2506356 1,3-ジメチル-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン CAS No. 143703-17-7

1,3-ジメチル-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン

カタログ番号: B2506356
CAS番号: 143703-17-7
分子量: 197.238
InChIキー: OYRDVMVXXOKKJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . It is a member of the spirohydantoin family, characterized by a spirocyclic structure containing nitrogen atoms.

作用機序

Target of Action

The primary target of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the prolyl hydroxylase (PHD) family of enzymes .

Mode of Action

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell . This results in the activation of a variety of genes involved in response to hypoxia, including those involved in erythropoiesis, angiogenesis, and metabolism .

Biochemical Pathways

The inhibition of PHD enzymes by 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione affects the HIF pathway . Under normoxic conditions, HIFs are hydroxylated by PHD enzymes, marking them for degradation . By inhibiting the PHD enzymes, this compound allows HIFs to escape degradation, leading to their accumulation and the subsequent activation of hypoxia-responsive genes .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Dimethyl-1,3,8-triazaspiro[4Its predicted properties include a boiling point of301.2±52.0 °C , a density of 1.26±0.1 g/cm3 , and a pKa of 9.67±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the activation of the body’s response to hypoxia . This includes the stimulation of erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and the alteration of cellular metabolism . These effects can be beneficial in conditions such as anemia .

Action Environment

The action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is influenced by the cellular environment, particularly the availability of oxygen . In hypoxic conditions, the action of this compound can lead to the activation of the body’s hypoxia response pathways . Additionally, environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

生物活性

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly referred to as a spirohydantoin derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique spirocyclic structure and has been explored primarily for its inhibitory effects on prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating erythropoiesis and iron metabolism.

  • IUPAC Name : 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 143703-17-7

The primary mechanism of action for 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its role as an inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes. These enzymes are critical for the hydroxylation of hypoxia-inducible factor (HIF), which regulates erythropoietin (EPO) production in response to oxygen levels. Inhibition of PHDs leads to increased HIF stability and enhanced EPO expression, making this compound a candidate for treating anemia.

Efficacy in Preclinical Models

Research indicates that derivatives of spirohydantoins exhibit significant biological activity across various preclinical models:

  • Erythropoietin Regulation : Spirohydantoins have been shown to robustly upregulate EPO levels in vivo. A study demonstrated that these compounds effectively increased EPO production in multiple preclinical species, suggesting a potential therapeutic application in anemia management .
  • Safety Profile : Structural optimization efforts have successfully minimized off-target effects such as potassium channel activity (hERG) and liver enzyme elevation (ALT), indicating a favorable safety profile for these compounds .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the spirohydantoin scaffold can significantly affect biological activity. For instance:

  • The introduction of acidic functionalities has been shown to enhance selectivity and potency against PHDs while reducing undesirable side effects .

Case Studies

  • Cardiovascular Research :
    A study explored the use of 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors. This research highlighted their potential role in protecting myocardial cells during reperfusion injury following myocardial infarction .
  • Opioid Receptor Activity :
    Another investigation identified certain derivatives as selective agonists for the delta opioid receptor. This finding opens avenues for developing pain management therapies with reduced side effects compared to traditional opioids .

Summary of Biological Activities

Activity TypeDescriptionReferences
Erythropoietin RegulationUpregulation of EPO production via PHD inhibition
Cardiovascular ProtectionmPTP inhibition leading to myocardial cell protection during reperfusion
Opioid Receptor AgonismSelective agonist activity at delta opioid receptors

特性

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDVMVXXOKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。